molecular formula C10H8FN3O2 B14710188 1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate CAS No. 23723-16-2

1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate

Cat. No.: B14710188
CAS No.: 23723-16-2
M. Wt: 221.19 g/mol
InChI Key: FUUKSQJUWJDXBJ-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate typically involves the reaction of 1H-pyrazole with 5-fluoro-3-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the fluorine atom and the pyridine ring can enhance the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

1H-Pyrazol-3-ylmethyl 5-fluoro-3-pyridinecarboxylate can be compared with other similar compounds, such as:

    1H-Pyrazol-3-ylmethyl 3-pyridinecarboxylate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    5-Fluoro-1H-pyrazole-3-carboxylate: Contains a similar pyrazole ring but with different substitution patterns, leading to variations in its properties and applications.

    3-Pyridinecarboxylic acid derivatives:

Properties

CAS No.

23723-16-2

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

1H-pyrazol-5-ylmethyl 5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C10H8FN3O2/c11-8-3-7(4-12-5-8)10(15)16-6-9-1-2-13-14-9/h1-5H,6H2,(H,13,14)

InChI Key

FUUKSQJUWJDXBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)COC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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